molecular formula C12H10N2O5 B1347241 Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate CAS No. 103514-53-0

Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

Cat. No. B1347241
M. Wt: 262.22 g/mol
InChI Key: DBJCDCSZGDONQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate (ENQ) is an organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a biochemical tool to study enzyme activities, and as a laboratory tool to study the physiological effects of various compounds. ENQ is a versatile compound that can be used in a variety of laboratory experiments, and its advantages and limitations should be considered when planning experiments.

Scientific Research Applications

Synthesis of Quinoline Derivatives

  • A study by Bujok et al. (2010) demonstrated the synthesis of 3-aminoquinoline carboxylic acid derivatives using ethyl N-pivaloyl-3-aminocrotonate and substituted nitroarenes, highlighting the potential of ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate in the creation of diverse quinoline compounds (Bujok, Kwast, Cmoch, & Wróbel, 2010).

Spectroscopic and Theoretical Studies

  • Rimarčík et al. (2011) conducted a theoretical and spectroscopic study on a series of ethyl 4-oxoquinoline-3-carboxylate derivatives, which includes compounds similar to ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, to understand their biological activities and molecular forms (Rimarčík et al., 2011).

Anticoccidial Activity

  • Research by Zou et al. (2009) explored the synthesis of novel ethyl 6-substitutedbenzyloxy-7-alkoxy-4-hydroxyquinoline-3-carboxylates, which are structurally related to ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate. Their study evaluated the anticoccidial activities of these compounds, indicating potential applications in veterinary medicine (Zou et al., 2009).

Molecular Structure and Synthesis

  • A study by Gui-Jie (2011) on the synthesis of a novel compound, ethyl 4-dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethlindole-3-carboxylate, offers insights into the complex molecular structures that can be derived from quinoline-based compounds like ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate (Liang Gui-Jie, 2011).

Antimicrobial Drug Development

  • Glushkov et al. (1997) synthesized derivatives of 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, showing the relevance of ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate in the development of potential antimicrobial drugs (Glushkov, Marchenko, & Levshin, 1997).

Quinoline Derivatives in HIV Research

properties

IUPAC Name

ethyl 6-nitro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)9-6-13-10-4-3-7(14(17)18)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJCDCSZGDONQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323109
Record name Ethyl 4-hydroxy-6-nitro-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

CAS RN

103514-53-0
Record name Ethyl 4-hydroxy-6-nitro-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Liu, A Xue, H Wang, T Luan… - Pakistan Journal of …, 2022 - search.ebscohost.com
Fifteen novel 4-amino-quinolines (I 1 -III 3 ) as antitumor agent were synthesized by p-nitroaniline and ethoxymethylene malonic ester (EMME) via condensation, cyclization, hydrolysis, …
Number of citations: 3 search.ebscohost.com

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